3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one
説明
3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one is a fused heterocyclic compound combining a pyrimidine ring with a benzothiazole moiety, substituted with a dimethylamino propenoyl group.
特性
IUPAC Name |
3-[3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-17(2)8-7-12(19)10-9-16-15-18(14(10)20)11-5-3-4-6-13(11)21-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAPHCWLVSTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
合成経路と反応条件
3-[3-(ジメチルアミノ)プロプ-2-エノイル]ピリミド[2,1-b][1,3]ベンゾチアゾール-4-オンの合成は、通常、複数段階の反応を伴います。 一般的な方法の1つは、2-アミノベンゾチアゾールを適切なアルデヒドとマロンジニトリルと、酸化マグネシウムまたは12-タングストリン酸などの触媒の存在下で反応させることです 。このアプローチは、収率が高く、入手しやすい触媒を使用できるため、有利です。
工業生産方法
この化合物の工業生産方法は、広く文書化されていません。反応条件の最適化、連続フローリアクターの使用、精製技術など、大規模有機合成の原則を適用して、ラボの合成方法をスケールアップできます。
化学反応の分析
科学研究への応用
3-[3-(ジメチルアミノ)プロプ-2-エノイル]ピリミド[2,1-b][1,3]ベンゾチアゾール-4-オンは、いくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。
医学: 特に新規薬剤の開発における治療薬としての可能性を調査するために、研究が進行中です。
産業: この化合物は、特定の特性を持つ特殊化学品や材料の製造に使用される可能性があります。
科学的研究の応用
3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用機序
3-[3-(ジメチルアミノ)プロプ-2-エノイル]ピリミド[2,1-b][1,3]ベンゾチアゾール-4-オンの作用機序は、生物学的システム内の分子標的および経路との相互作用を伴います。この化合物の構造により、特定の酵素または受容体に結合し、その活性を調節して、さまざまな生物学的効果をもたらします。正確な分子標的と関連する経路を解明するには、詳細な研究が必要です。
類似化合物との比較
Comparison with Similar Compounds
Pyrimido[2,1-b][1,3]benzothiazol-4-one derivatives vary significantly in biological activity and physicochemical properties based on substituents. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
*Estimated based on analogous structures.
Key Findings:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., CF3 in 3q) increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility . Electron-donating groups (e.g., dimethylamino in the target compound) improve solubility and may facilitate target binding via hydrogen bonding . Imino derivatives (e.g., 3-cyano-4-imino-2-methylthio) show enhanced bioactivity, likely due to imino-mediated interactions with enzymes or receptors .
Synthetic Accessibility: Microwave-assisted methods () reduce reaction times for dimethylamino derivatives. Solvent-free syntheses () are eco-friendly and scalable for chlorobenzyl derivatives. Catalyst-free protocols () simplify purification for hydroxyl-substituted intermediates.
Structural Confirmation: X-ray crystallography validated the planar geometry of trifluoromethyl derivatives (e.g., 3f in ), critical for understanding binding modes . NMR and HRMS data () confirm substituent positioning in chlorobenzyl and cyano-imino analogs.
Research Implications
The dimethylamino propenoyl substituent distinguishes the target compound from analogs by balancing solubility and reactivity. Future studies should explore:
- Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., replacing dimethylamino with morpholino) to optimize potency.
- Biological Screening : Comparative assays against cancer cell lines or microbial targets to quantify efficacy vs. analogs like 3q or 3e .
- Thermodynamic Studies : Impact of substituents on melting points (e.g., 3q melts at 258–260°C vs. lower ranges for polar derivatives) .
生物活性
The compound 3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one , with the CAS number 343375-13-3, is a synthetic derivative belonging to the class of pyrimidine and benzothiazole compounds. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C15H13N3O2S
- Molecular Weight : 299.35 g/mol
- Boiling Point : Approximately 468.9 °C (predicted)
- Density : 1.34 g/cm³ (predicted) .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole and pyrimidine exhibit significant antimicrobial properties. For instance, a study reported the minimum inhibitory concentration (MIC) of a related thiazolo-pyrimidine analog against various bacteria:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <40 |
| Bacillus subtilis | <47 |
| Salmonella typhimurium | <132 |
| Candida albicans | <207 |
These findings indicate a broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Benzothiazole derivatives have been shown to inhibit critical pathways involved in cancer cell proliferation. For example, molecular docking studies indicated that these compounds can effectively bind to targets such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and cancer cell metabolism .
A notable case study highlighted the efficacy of a benzothiazole derivative in inhibiting tumor growth in animal models, demonstrating significant reductions in tumor size compared to controls.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolo-pyrimidine compounds have also been investigated. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro studies indicated that certain derivatives could reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting their utility in treating inflammatory diseases .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of these compounds is crucial for their therapeutic effectiveness. A study utilizing SwissADME predictions found that certain derivatives exhibited favorable lipophilicity (Log P = 1.45) and good bioavailability (estimated at 0.55), making them promising candidates for further development .
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial efficacy of various benzothiazole derivatives was tested against clinical isolates of S. aureus and E. coli. The study found that modifications at specific positions on the benzothiazole ring enhanced antibacterial activity significantly.
Study 2: Cancer Cell Line Testing
In vitro assays using human cancer cell lines demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathways. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 5 µM for certain derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
